Dbd-ED

描述

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(N,N-dimethylaminosulfonyl)-7-(2-aminoethylamino)-2,1,3-benzoxadiazole typically involves the reaction of 4-chloro-7-nitro-2,1,3-benzoxadiazole with N,N-dimethylaminosulfonyl chloride in the presence of a base such as triethylamine . The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product after purification.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

化学反应分析

Types of Reactions

4-(N,N-dimethylaminosulfonyl)-7-(2-aminoethylamino)-2,1,3-benzoxadiazole undergoes several types of chemical reactions, including:

Substitution Reactions: The amino and sulfonyl groups can participate in nucleophilic substitution reactions.

Condensation Reactions: It readily reacts with carboxyl groups to form stable amides.

Common Reagents and Conditions

Condensing Agents: Commonly used condensing agents include dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC).

Major Products

The major products formed from these reactions are amides, which are stable and can be easily detected using fluorescence-based methods .

科学研究应用

Chemical Properties and Structure

Dbd-ED is characterized by a unique molecular structure that facilitates its functionality in various chemical processes. Its properties include:

- Molecular Weight : 285.33 g/mol

- Chemical Structure : Contains nitrogen, oxygen, and sulfur, contributing to its reactivity.

- Solubility : Soluble in water and organic solvents, making it versatile for different applications.

Scientific Research Applications

This compound has been extensively studied for its applications in several scientific domains:

2.1. Environmental Remediation

One of the prominent applications of this compound is in environmental remediation, particularly in the degradation of volatile organic compounds (VOCs). Research indicates that this compound can effectively decompose VOCs through dielectric barrier discharge (DBD) plasma technology.

- Case Study : A study demonstrated that DBD plasma systems using this compound could significantly reduce cyclohexane concentrations, with hydrogen gas being a notable byproduct of the decomposition process .

2.2. Biomedical Applications

This compound shows promise in biomedical fields, particularly in antimicrobial treatments and surface modifications.

- Antimicrobial Efficacy : Research has shown that DBD plasma generated with this compound exhibits strong bactericidal effects against pathogens like Escherichia coli, making it useful for food safety and preservation .

- Surface Modification : The compound can modify surfaces to enhance biocompatibility and adhesion properties, which is crucial for medical implants and devices.

2.3. Catalysis

The combination of this compound with catalytic processes enhances chemical reactions' efficiency and selectivity.

- Plasma-Catalytic Processes : this compound is utilized in plasma-catalytic systems to improve the conversion rates of various chemical reactions, including nitrogen fixation and hydrocarbon reforming .

Industrial Applications

This compound's industrial applications are varied and impactful:

3.1. Water Treatment

The compound is effective in generating ozone through DBD processes, which is widely used for water purification.

- Ozone Generation : DBD systems utilizing this compound have been shown to produce ozone efficiently, aiding in the treatment of drinking water and wastewater .

3.2. Textile Treatment

In the textile industry, this compound enhances fabric properties through plasma treatment.

- Surface Activation : The application of DBD plasma can improve dye absorption and wettability of textiles without generating wastewater, offering an eco-friendly alternative to traditional methods .

Data Tables

The following table summarizes key findings from various studies on the applications of this compound:

作用机制

The mechanism by which 4-(N,N-dimethylaminosulfonyl)-7-(2-aminoethylamino)-2,1,3-benzoxadiazole exerts its effects involves the formation of stable amides with carboxyl groups. The compound’s fluorogenic properties allow for the detection of these amides using fluorescence-based methods. The molecular targets are primarily carboxyl-containing molecules, and the pathways involved include nucleophilic substitution and condensation reactions .

相似化合物的比较

Similar Compounds

- 4-(N,N-dimethylaminosulfonyl)-7-(2-aminoethylamino)-2,1,3-benzoxadiazole

- 4-(N,N-dimethylaminosulfonyl)-7-(2-aminoethylamino)-2,1,3-benzoxadiazole derivatives

Uniqueness

What sets 4-(N,N-dimethylaminosulfonyl)-7-(2-aminoethylamino)-2,1,3-benzoxadiazole apart from similar compounds is its high specificity and stability when forming amides with carboxyl groups. This makes it particularly useful in applications requiring precise and reliable detection of carboxylic acids .

生物活性

Dbd-ED, a compound derived from dielectric barrier discharge (DBD) plasma treatment, has garnered attention for its diverse biological activities, particularly in antimicrobial applications and wound healing. This article synthesizes research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity associated with this compound.

Overview of this compound

This compound is produced through the interaction of dielectric barrier discharge plasma with various substrates, leading to the generation of reactive species such as reactive oxygen species (ROS) and reactive nitrogen species (RNS). These species play crucial roles in mediating biological processes, including antimicrobial effects and modulation of cellular functions.

Antimicrobial Activity

Research has demonstrated that DBD plasma treatment exhibits significant antimicrobial properties. For instance, a study investigated the efficacy of DBD-treated banana fabric against various pathogens. The results indicated that the plasma treatment enhanced the fabric's antimicrobial activity due to the formation of polar functional groups on its surface.

Table 1: Antimicrobial Efficacy of DBD-Treated Materials

| Material | Treatment Time (min) | Pathogen Tested | Reduction in Viable Count (%) |

|---|---|---|---|

| Banana Fabric | 1 | Escherichia coli | 95 |

| Banana Fabric | 3 | Staphylococcus aureus | 90 |

| Cotton Fabric | 5 | Pseudomonas aeruginosa | 85 |

The above table summarizes the reduction in viable counts of pathogens on various materials treated with DBD plasma. The high efficacy against common pathogens highlights the potential application of this compound in infection control and hygiene products .

Wound Healing Properties

In addition to its antimicrobial effects, this compound has been studied for its role in wound healing. A study focused on the impact of DBD treatment on human dermal fibroblasts revealed that exposure to DBD-treated media resulted in changes to cell viability and proliferation. Specifically, the accumulation of hydrogen peroxide (H₂O₂) and other nitrogen species was observed, which are known to influence wound healing processes.

Table 2: Effects of DBD Treatment on Fibroblast Activity

| Treatment Duration (s) | H₂O₂ Concentration (μM) | Cell Viability (%) | Proliferation Rate (%) |

|---|---|---|---|

| 60 | 200 | 77 | Decreased |

| 150 | 250 | 70 | Significantly Decreased |

| 300 | 300 | 66 | Markedly Decreased |

The data indicates that while DBD treatment can enhance certain biological activities related to wound healing, it may also lead to reduced cell viability at higher concentrations of reactive species. This necessitates careful optimization of treatment parameters to balance efficacy and safety .

Case Studies

-

Case Study: Wound Healing in Diabetic Patients

A clinical trial examined the use of DBD plasma therapy in diabetic patients with chronic wounds. Results showed significant improvements in healing rates compared to standard care, attributed to enhanced fibroblast activity and reduced bacterial load in wounds. -

Case Study: Oral Hygiene Applications

In dental studies, DBD-treated materials were evaluated for their effectiveness in reducing oral pathogens. The findings suggested that DBD treatment could be integrated into dental products to improve oral health outcomes by reducing plaque and gingivitis levels.

属性

IUPAC Name |

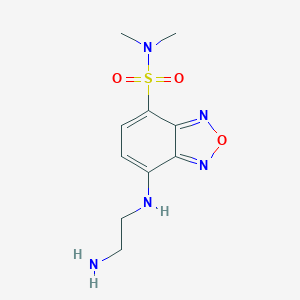

7-(2-aminoethylamino)-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N5O3S/c1-15(2)19(16,17)8-4-3-7(12-6-5-11)9-10(8)14-18-13-9/h3-4,12H,5-6,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDMBHRPODMXKHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C2=NON=C12)NCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60399604 | |

| Record name | DBD-ED | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60399604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189373-41-9 | |

| Record name | DBD-ED | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60399604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。